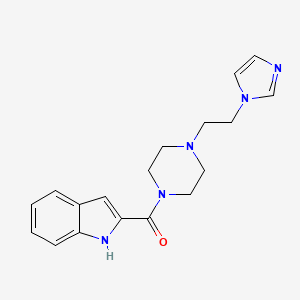

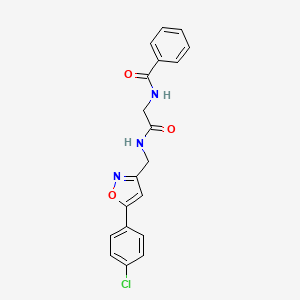

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

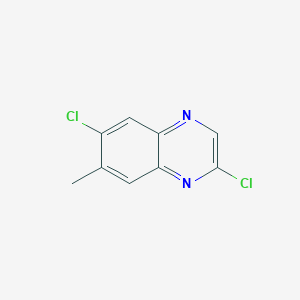

The compound “(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(1H-indol-2-yl)methanone” is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperazine ring, and an indole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a specific functional group. The exact synthetic route would depend on the starting materials and the desired final product . For example, the imidazole ring could be synthesized from glyoxal and ammonia . The piperazine ring could be formed through a reaction involving a secondary amine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, while the piperazine ring is a six-membered ring with two nitrogen atoms . The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents used. The imidazole ring, for example, is known to participate in a wide range of reactions due to its amphoteric nature . The piperazine ring can also undergo various reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents . The compound’s reactivity would be influenced by the presence of the nitrogen atoms in the imidazole and piperazine rings .Aplicaciones Científicas De Investigación

Antiviral Research

Researchers have synthesized derivatives related to imidazolyl and piperazinyl methanone for their potential anti-HIV activity. These compounds, designed as non-nucleoside reverse transcriptase inhibitors, were evaluated in vitro for their efficacy against HIV-1 and HIV-2, showing promising results in certain derivatives (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial Studies

A range of piperazinyl methanone derivatives have been synthesized and assessed for antimicrobial activities. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents. Some derivatives exhibited significant in vitro activity against various bacterial and fungal strains, indicating the compound's versatility in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011; Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anti-Inflammatory Agents

Further research has explored the synthesis of piperazine derivatives as potential anti-inflammatory agents. The synthesized compounds were tested in vivo using a Carrageenan-induced rat paw edema model, with several derivatives showing significant anti-inflammatory activity. This suggests the potential of such compounds in developing new treatments for inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).

Histamine H4 Antagonist Research

Compounds derived from indoly-2-yl-(4-methyl-piperazin-1-yl)-methanones have been synthesized and evaluated for their activity as histamine H4 receptor antagonists. These studies are part of efforts to identify new therapeutic agents for treating allergic and inflammatory diseases. The structure-activity relationship studies provided insights into designing more potent H4 antagonists, highlighting the compound's role in medicinal chemistry research (Venable et al., 2005).

Novel Antimycobacterial Agents

Design and synthesis efforts have also extended to the creation of imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating the compound's structure for antimycobacterial activity. These studies target the development of new treatments for tuberculosis, with certain derivatives showing considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, some imidazole-containing compounds are known to have various biological activities, which could potentially lead to side effects or toxicities . Therefore, appropriate safety precautions should be taken when handling this compound .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicine. Given the wide range of activities associated with imidazole-containing compounds, there could be potential for the development of new drugs . Additionally, further studies could be conducted to better understand the compound’s properties and reactivity .

Propiedades

IUPAC Name |

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c24-18(17-13-15-3-1-2-4-16(15)20-17)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,13-14,20H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCJSBQFANUJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(1H-indol-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)

![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)